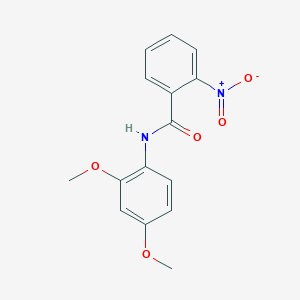

![molecular formula C21H25N7O B5510112 6-{[4-(2-甲氧基苯基)-1-哌嗪基]甲基}-N-苯基-1,3,5-三嗪-2,4-二胺](/img/structure/B5510112.png)

6-{[4-(2-甲氧基苯基)-1-哌嗪基]甲基}-N-苯基-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-step protocols yielding products with complex structures. For example, a novel compound was obtained through a three-step protocol, with its structure confirmed by HRMS, IR, 1H, and 13C NMR experiments, highlighting the intricate processes involved in creating such molecules (Wujec & Typek, 2023).

Molecular Structure Analysis

Quantum chemical calculations and spectroscopic characterizations play a crucial role in understanding the molecular structure of these compounds. For instance, detailed interpretations of infrared and Raman spectra based on potential energy distribution have been employed to elucidate the geometrical structure and vibrational wavenumbers of a novel functionalized triazoline-3-thione compound, demonstrating the complexity of such molecules' molecular frameworks (El-Emam et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds often lead to the formation of products with significant biological activity, such as antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess good to moderate antimicrobial activities against test microorganisms, showcasing the functional diversity achievable through chemical synthesis (Bektaş et al., 2010).

Physical Properties Analysis

Physical properties such as crystal structure and conformation significantly influence the compound's utility and behavior. Crystallographic studies reveal the spatial arrangement and intermolecular interactions within these compounds, providing insights into their stability and reactivity patterns. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, revealing its monoclinic space group and highlighting the importance of molecular geometry in understanding physical properties (Udupa, 1982).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and binding affinity to biological receptors, are crucial for their potential applications. Studies on analogues and derivatives of similar compounds have shown high affinity and selectivity toward biological targets, such as serotonin receptors, indicating their potential for therapeutic use. For instance, research into the affinity of certain derivatives for the dopamine transporter highlights the potential for developing therapeutic agents (Hsin et al., 2003).

科学研究应用

抗菌和抗炎特性

- 合成和抗菌活性: 包括与 6-{[4-(2-甲氧基苯基)-1-哌嗪基]甲基}-N-苯基-1,3,5-三嗪-2,4-二胺 相关的化合物在内的 1,2,4-三唑的新衍生物已被合成,并显示出对各种微生物具有良好至中等的抗菌活性 (Bektaş 等人,2010)。

- 抗炎剂的合成和评估: 研究已导致合成具有抗炎和镇痛活动的新型衍生物。该类别中的某些化合物已显示出对 COX-2 选择性具有很高的抑制活性,并具有显着的镇痛和抗炎作用 (Abu-Hashem 等人,2020)。

化学合成和改性

- 新型膜的合成: 结构上相关的化合物已被用于合成新型磺化薄膜复合纳滤膜。这些膜表现出改善的水通量,并且在染料溶液的处理中有效,表明在环境科学和工程中具有潜在应用 (Liu 等人,2012)。

- 除草活性: 已合成并评估了该化合物的衍生物的除草活性。它们表现出对希尔反应的强烈抑制作用,尽管杂草和农作物之间的选择性是一个问题 (Nezu 等人,1996)。

神经药理学和受体研究

- 5-HT1A 受体亲和力: 对该化合物的衍生物的研究显示出对 5-HT1A 受体的高亲和力,表明在研究和治疗神经和精神疾病中具有潜在应用 (Lacivita 等人,2009)。

药理特征

- 多巴胺 D3 受体选择性: 已分析了衍生物对多巴胺 D3 受体的亲和力和选择性。它们提供了最小化其他胺能 GPCR 位点的药物混杂性的见解,这对于在神经精神疾病中开发靶向治疗至关重要 (Reilly 等人,2019)。

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . It binds to these receptors, which can lead to the activation or blockade of these receptors . This interaction can result in various physiological changes, depending on whether the receptor is activated or blocked .

Biochemical Pathways

The interaction of the compound with α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s interaction with α1-AR can therefore have downstream effects on these processes .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with α1-AR. For example, if the compound acts as an antagonist, it can block the receptor and prevent its activation, which can lead to a decrease in smooth muscle contraction . On the other hand, if the compound acts as an agonist, it can activate the receptor and increase smooth muscle contraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other molecules that can bind to α1-AR can affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature can affect the compound’s stability and its ability to bind to α1-AR .

未来方向

生化分析

Biochemical Properties

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

The effects of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular activities .

Molecular Mechanism

At the molecular level, 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to alpha1-adrenergic receptors, leading to either activation or inhibition of these receptors. This interaction can result in enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

属性

IUPAC Name |

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-29-18-10-6-5-9-17(18)28-13-11-27(12-14-28)15-19-24-20(22)26-21(25-19)23-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOFXAHPJHHNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)